molecular formula C22H17ClN2O3 B5250696 2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5250696
M. Wt: 392.8 g/mol
InChI Key: JCYMUOKESAWAND-UHFFFAOYSA-N
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Description

2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds known as chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

The synthesis of 2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multi-component reaction (MCR) strategy. One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The use of environmentally benign catalysts and reagents is emphasized to ensure sustainable production practices.

Chemical Reactions Analysis

2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenoxy groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . Additionally, it may interfere with the synthesis of nucleic acids and proteins, further contributing to its biological effects.

Comparison with Similar Compounds

2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-14-7-9-15(10-8-14)27-16-4-1-3-13(11-16)20-17(12-24)22(25)28-19-6-2-5-18(26)21(19)20/h1,3-4,7-11,20H,2,5-6,25H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYMUOKESAWAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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